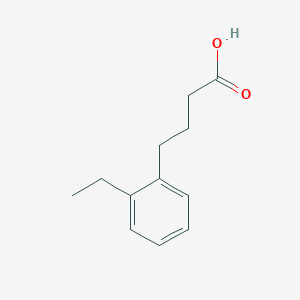
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of science. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a propanoic acid moiety. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with dimethylamine to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
HBOXKQRGOOBFOX-JTQLQIEISA-N |
SMILES isomérique |
CN(C)[C@@H](CC1=CC=C(C=C1)F)C(=O)O |
SMILES canonique |
CN(C)C(CC1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
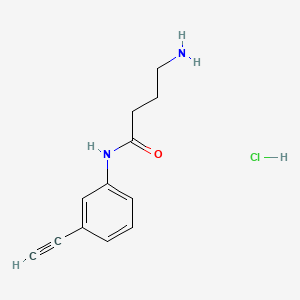
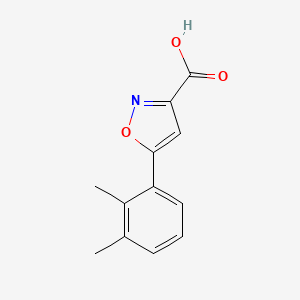
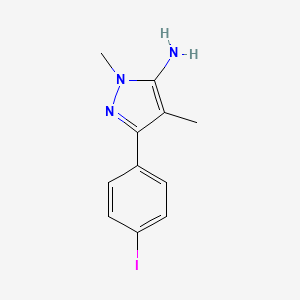
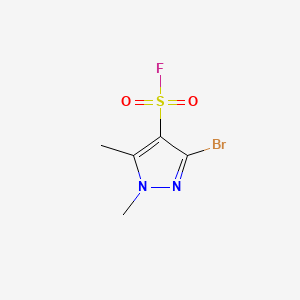


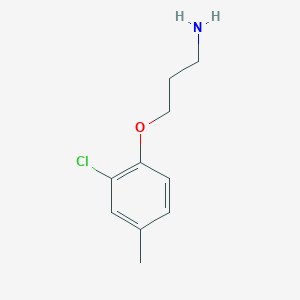
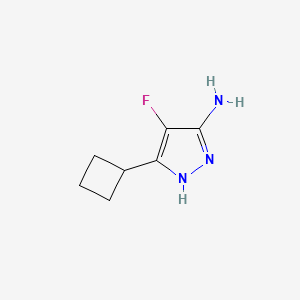
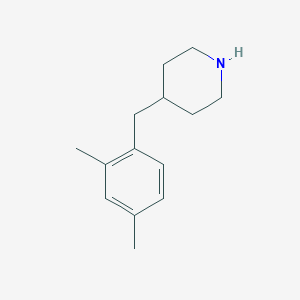
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
